Diiodotyrosine, D-

Iodotyrosine metabolism Deiodinase specificity Enzyme-substrate kinetics

Researchers studying iodotyrosine metabolism require stereochemically defined probes because D- and L-enantiomers show drastically different enzymatic susceptibility. D-Diiodotyrosine (D-DIT) solves this problem as a poorly deiodinated stereochemical probe, enabling accurate dissection of iodotyrosine deiodinase (EC 1.21.1.1) substrate specificity. Key supply advantages: • Quantifiable stereochemical identity: [α]ᴅ = -4 ± 2° (1N HCl), ensuring lot-to-lot chiral consistency for method qualification. • Validated analytical sensitivity: LC-IDMSMS detection limits of 0.046-0.05 ng g⁻¹ in biological matrices. • Versatile research tool: Also serves as an Fmoc-protected building block for solid-phase peptide synthesis of D-amino acid-containing iodinated peptides.

Molecular Formula C9H9I2NO3
Molecular Weight 432.98 g/mol
CAS No. 16711-71-0
Cat. No. B555807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiodotyrosine, D-
CAS16711-71-0
Molecular FormulaC9H9I2NO3
Molecular Weight432.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
InChIInChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1
InChIKeyNYPYHUZRZVSYKL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Diiodotyrosine: Procurement & Research Technical Baseline


3,5-Diiodo-D-tyrosine (D-DIT; CAS 16711-71-0) is the D‑enantiomer of the iodinated non‑proteinogenic amino acid diiodotyrosine. With a molecular formula of C₉H₉I₂NO₃ and molecular weight of approximately 433.00 g/mol, the compound features iodine substitution at the 3 and 5 positions of the phenolic ring . Its hydrochloride salt form (CAS 16711-71-0 net) exhibits a melting point of 188–192 °C (decomposition) and an optical rotation of [α]ᴅ = -4 ± 2° (C=1% in 1N HCl) . D-DIT serves as a chiral reference standard and research tool in studies of iodotyrosine metabolism, thyroid hormone biosynthesis, and enzyme-substrate specificity investigations where stereochemical differentiation is essential [1].

Chiral Reference Standard
Supports enantiomer‑specific method validation and identity verification
Stereospecific Enzyme Studies
Probe for iodotyrosine deiodinase substrate specificity in D‑ vs. L‑tyrosine context
Metabolic Stability Research
Enables tracking of D‑enantiomer persistence where L‑forms are rapidly metabolized

D-Diiodotyrosine: Generic Substitution Failure


Substitution of D-diiodotyrosine with its L‑enantiomer or racemic DL‑mixture is not scientifically interchangeable in applications requiring defined stereochemistry. In vivo deiodination studies demonstrate that while L‑iodotyrosines are almost completely dehalogenated in normal rats, D‑iodotyrosines are poor substrates for the iodotyrosine deiodinase enzyme and undergo substantially reduced deiodination [1]. This stereospecific metabolic divergence fundamentally alters the compound's stability and persistence in biological systems. Furthermore, the L‑isomer exhibits distinct physicochemical behavior in solution: when boiled in dilute ethanol, L‑3,5‑diiodotyrosine forms a gelatinous precipitate following crystal swelling, whereas the DL‑racemate does not . These stereochemistry‑dependent differences in enzymatic susceptibility and solution properties preclude generic substitution across enantiomers.

L‑Enantiomer substitution
L‑diiodotyrosine undergoes near‑complete enzymatic dehalogenation, whereas D‑DIT is a poor substrate. This metabolic disparity may fundamentally alter experimental kinetics and tracer persistence.
DL‑Racemate replacement
Racemic DL‑mixture lacks defined stereochemical identity; solution behavior (gel‑free vs. gelatinous precipitate) and enzymatic susceptibility differ from the single D‑enantiomer, limiting direct method transfer.
Solution processing mismatch
D‑enantiomer and racemate may exhibit divergent precipitation behavior in ethanol‑based media, potentially affecting formulation or analytical preparation consistency.

D-Diiodotyrosine Differentiation Evidence


Stereospecific Deiodinase Resistance In Vivo

In vivo dehalogenation studies in rats reveal profound stereospecific differences between D‑ and L‑diiodotyrosine. L‑iodotyrosines (including L‑DIT) are almost completely dehalogenated by the iodotyrosine deiodinase enzyme system, whereas D‑iodotyrosines are characterized as poor substrates and are deiodinated to a markedly lesser extent [1]. The enzymatic specificity data from BRENDA confirms this differential susceptibility, classifying D‑iodotyrosines among the 'poor substrates' for the dehalogenase [2].

Stereospecific Deiodinase Resistance
Head‑to‑head
D‑DIT: poorly deiodinated, poor substrate
L‑DIT: nearly complete dehalogenation
Reported stereospecific enzyme susceptibility context
Rat in vivo model; iodotyrosine deiodinase system
Iodotyrosine metabolism Deiodinase specificity Enzyme-substrate kinetics

Differential Solution Precipitation Behavior

DL‑3,5‑diiodotyrosine exhibits a critical solubility‑stability advantage over the L‑isomer in aqueous ethanol processing. When boiled in dilute ethanol solution and subsequently cooled, DL‑3,5‑diiodotyrosine yields a clear solution without gel‑like precipitation. In marked contrast, L‑3,5‑diiodotyrosine undergoes crystal swelling followed by continued boiling‑induced gelatinous precipitate formation under identical conditions .

Solution Precipitation Behavior
Head‑to‑head
DL‑DIT: clear solution after boiling
L‑DIT: gelatinous precipitate forms
Reported enantiomer‑dependent solubility behavior
Dilute ethanol, boiled then cooled
Physicochemical characterization Solubility behavior Formulation stability

LC-IDMSMS DIT Detection Limits

A validated liquid chromatography isotope dilution tandem mass spectrometry (LC‑IDMSMS) method for 3,5‑diiodotyrosine (DIT) determination in newborn urine and dried urine spots establishes quantitative detection benchmarks. For DIT, method detection limits are 0.046 ng g⁻¹ in liquid urine samples (single‑spike IDMS) and 0.05 ng g⁻¹ in dried urine spots, with corresponding limits of quantification of 0.15 ng g⁻¹ and 0.17 ng g⁻¹, respectively [1].

LC‑IDMSMS Detection Limit
Class‑level inference
DIT MDL: 0.046 ng g⁻¹ (urine), 0.05 ng g⁻¹ (dried spots)
Analytical method detection threshold context
Newborn urine matrix; single‑spike IDMS
Mass spectrometry Analytical method validation Biomarker quantification

Optical Rotation for Chiral Purity Verification

D‑diiodotyrosine hydrochloride exhibits a defined optical rotation specification of [α]ᴅ = -4 ± 2° (C=1% in 1N HCl), with a melting point of 188–192 °C (decomposition) . This negative rotation value provides a quantitative stereochemical identifier distinguishing the D‑enantiomer from the L‑form and from racemic DL‑mixtures (which would exhibit zero net rotation under equivalent conditions).

Optical Rotation Identity
Specification review
[α]ᴅ = -4 ± 2° (C=1% in 1N HCl)
Chiral identity verification metric
C=1% in 1N HCl; MP 188–192 °C dec.
Chiral purity Stereochemical verification Quality control

D-Diiodotyrosine: Research & Industrial Applications


Deiodinase Substrate Stereospecificity Studies

D‑Diiodotyrosine serves as a stereochemical probe for investigating iodotyrosine deiodinase (EC 1.21.1.1) substrate specificity. As established in Section 3, D‑iodotyrosines are poor substrates for this enzyme while L‑iodotyrosines undergo near‑complete dehalogenation [1]. This differential susceptibility enables researchers to dissect the stereochemical requirements of the enzyme active site, characterize mutant deiodinase variants, and evaluate the stereospecificity of novel deiodinase inhibitors [2].

Chiral Reference Standard for Method Validation

The compound is employed as a chiral reference standard in the development and validation of analytical methods for iodotyrosine quantification. The validated LC‑IDMSMS method documented in Section 3 establishes detection limits for diiodotyrosine at 0.046–0.05 ng g⁻¹ in biological matrices [3]. The defined optical rotation specification ([α]ᴅ = -4 ± 2° in 1N HCl) provides a quantitative stereochemical identity marker for method qualification .

Iodinated D-Amino Acid in Peptide Synthesis

Fmoc‑protected 3,5‑diiodo‑D‑tyrosine derivatives are utilized as building blocks in solid‑phase peptide synthesis (SPPS) for incorporating iodine‑containing D‑amino acid residues into synthetic peptides. This approach supports the development of iodinated peptide analogs for structure‑activity relationship studies, radiolabeling precursor synthesis, and investigation of D‑amino acid‑containing peptides with altered metabolic stability profiles .

Polymorph Screening and Solution Stability

The differential solution behavior documented in Section 3—specifically the absence of gelatinous precipitation in dilute ethanol for DL‑3,5‑diiodotyrosine versus gel formation for the L‑isomer —positions the compound as a model system for investigating stereochemistry‑dependent polymorphism and solution stability. This property is relevant for formulation development where ethanol‑based processing or solvent systems are employed.

Application
Selection Property
Validation Focus
Deiodinase substrate stereospecificity studies
Stereochemical probe for enzyme active site
Deiodinase substrate specificity endpoints
Chiral reference standard for method validation
Optical rotation identity marker
Chiral LC‑MS method qualification
Iodinated D‑amino acid in peptide synthesis
Fmoc‑D‑DIT building block
Peptide stereochemical integrity
Polymorph screening and solution stability
Enantiomer‑dependent precipitation profile
Solution processing stability endpoints

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